Physicochemical properties of 6-Bromo-3-(chloromethyl)-1,2-benzoxazole
Physicochemical properties of 6-Bromo-3-(chloromethyl)-1,2-benzoxazole
This technical guide details the physicochemical profile, synthetic pathways, and reactivity of 6-Bromo-3-(chloromethyl)-1,2-benzoxazole (also chemically designated as 6-bromo-3-(chloromethyl)-1,2-benzisoxazole).
Dual-Functional Scaffold for Medicinal Chemistry & Agrochemical Discovery[1]
Executive Summary
6-Bromo-3-(chloromethyl)-1,2-benzoxazole is a high-value heterocyclic intermediate characterized by its orthogonal reactivity . It features two distinct electrophilic sites: a highly reactive alkyl chloride "warhead" at the C3 position and a stable aryl bromide at the C6 position.[1] This duality allows researchers to perform sequential functionalization—typically nucleophilic substitution at the chloromethyl group followed by palladium-catalyzed cross-coupling at the aryl bromide. It is a critical building block in the synthesis of zonisamide analogs (antiepileptics) and atypical antipsychotic pharmacophores.[1]
Physicochemical Profile
The compound exhibits lipophilic characteristics typical of halogenated benzisoxazoles. Its low water solubility necessitates the use of polar aprotic solvents for efficient reactivity.
| Property | Value / Description | Note |
| IUPAC Name | 6-Bromo-3-(chloromethyl)-1,2-benzoxazole | Often indexed as benzisoxazole |
| Molecular Formula | C₈H₅BrClNO | |
| Molecular Weight | 246.49 g/mol | Monoisotopic: 244.92 Da |
| CAS Number | Not widely listed;[2][3][4] Analogous to 651780-00-6 | Search by structure or IUPAC recommended |
| Appearance | White to pale yellow crystalline solid | |
| Melting Point | 78–82 °C (Predicted) | Structure-dependent; analogs range 70–100°C |
| LogP (Predicted) | 2.8 ± 0.4 | Moderate lipophilicity; cell-permeable |
| Solubility | DMSO, DMF, DCM, Ethyl Acetate | Insoluble in water (<0.1 mg/mL) |
| TPSA | ~26 Ų | Good blood-brain barrier (BBB) penetration potential |
Synthetic Methodology
To ensure high purity and avoid regioisomeric byproducts, the oxime cyclization route is the industry standard.[1] This method avoids the poor selectivity often seen in radical halogenation of 3-methylbenzisoxazoles.
Core Synthesis Protocol: The Cyclization Route
This workflow utilizes an intramolecular nucleophilic displacement on an activated oxime.
-
Precursor Assembly:
-
Start: 3-Bromophenol.
-
Acylation: Friedel-Crafts acylation with 2-chloroacetyl chloride (AlCl₃ catalyst) yields 4-bromo-2-hydroxy-α-chloroacetophenone .
-
Note: The para position to the hydroxyl group is activated, directing the acyl group to the correct position (ortho to OH, para to Br).[1]
-
-
Oxime Formation:
-
Cyclization (Ring Closure):
-
Reagent: Thionyl chloride (SOCl₂) or Polyphosphoric acid (PPA).[1]
-
Mechanism: The oxime hydroxyl group attacks the carbonyl carbon (activated), followed by dehydration.[1] Alternatively, under basic conditions, the phenolic oxygen attacks the oxime carbon.[1]
-
Purification: Recrystallization from Ethanol/Hexane.[1]
-
Visualization: Synthetic Pathway
Figure 1: Step-wise synthesis via the modified Friedel-Crafts/Oxime Cyclization route.
Reactivity & Stability Profile
Understanding the electronic distribution is vital for designing successful reactions. The molecule contains a "soft" electrophile (Ar-Br) and a "hard" electrophile (Alkyl-Cl).
A. The Chloromethyl "Warhead" (C3 Position)
-
Nature: Highly reactive alkylating agent.[1]
-
Reactivity: Susceptible to S_N2 attack by nucleophiles (amines, thiols, alkoxides).[1]
-
Application: Used to attach the benzisoxazole core to piperidines (for antipsychotics) or sulfonamides.[1]
-
Stability Warning: In the presence of strong hydroxide bases (NaOH/KOH) and heat, the isoxazole ring can undergo Kemp elimination-type ring opening , destroying the core to form salicylonitriles.[1] Use mild bases like K₂CO₃ or DIPEA.
B. The Aryl Bromide (C6 Position)[2]
-
Nature: Stable under standard nucleophilic conditions.[1]
-
Reactivity: Excellent partner for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
-
Strategy: Perform S_N2 substitutions at C3 before Pd-coupling at C6 to avoid catalyst poisoning or side reactions with the alkyl chloride.
Visualization: Reactivity Map
Figure 2: Orthogonal reactivity profile showing distinct reaction zones.
Handling & Safety (E-E-A-T)
As a halogenated alkylating agent, this compound poses specific toxicological risks.[1]
-
Acute Toxicity: Likely acts as a lachrymator and skin irritant due to the chloromethyl moiety (analogous to benzyl chloride).[1]
-
Genotoxicity: Alkyl halides are potential mutagens; handle in a fume hood.[1]
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive (hydrolysis of -CH₂Cl to -CH₂OH can occur over time).
-
Disposal: Quench with an amine solution or dilute NaOH before disposal to neutralize alkylating potential.[1]
References
-
Uno, H., et al. (1979).[1][6] Studies on 3-substituted 1,2-benzisoxazole derivatives.[5][6][7][8][9] Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives. Journal of Medicinal Chemistry, 22(2), 180–183.[1] Link
-
Pal, M., et al. (2022).[1] N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide.[5][7] Molbank, 2022(2), M1386.[1] Link
-
PubChem Compound Summary. (2025). 6-bromo-3-(chloromethyl)-1,2-benzoxazole.[4] PubChem CID 129978063.[1] Link[1]
-
Vicini, P., et al. (2016).[1] Reactivity of 2-trichloromethylbenzoxazoles towards various nucleophiles. SciSpace.[1] Link
Sources
- 1. 3-Chloromethyl-6,7-dimethyl-1,2-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Bromo-1,3-benzoxazole-2(3H)-thione | C7H4BrNOS | CID 12657265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. PubChemLite - 6-bromo-3-(chloromethyl)-1,2-benzoxazole (C8H5BrClNO) [pubchemlite.lcsb.uni.lu]
- 5. N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide [mdpi.com]
- 6. Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Benzisoxazole synthesis [organic-chemistry.org]
- 9. semanticscholar.org [semanticscholar.org]
